theta-Cypermethrin

Descripción

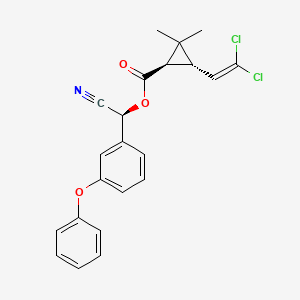

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Isomeric Purity

Enantioselective Synthesis Routes for Theta-Cypermethrin Production

The production of enantiomerically pure or enriched this compound hinges on the synthesis of its key chiral precursors in their desired stereochemical forms. These precursors are the alcohol moiety, (S)-α-cyano-3-phenoxybenzyl alcohol, and the acid moiety, (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (and its corresponding enantiomer for the other component of the racemate).

One prominent strategy for obtaining the chiral alcohol is through lipase-catalyzed kinetic resolution . This biocatalytic approach leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For instance, the alcoholysis of racemic α-cyano-3-phenoxybenzyl acetate (B1210297) using a lipase, such as one from Pseudomonas fluorescens, can selectively produce (S)-α-cyano-3-phenoxybenzyl alcohol with high enantiomeric excess. researchgate.net The enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted and allowing for their separation. The efficiency of this process is influenced by factors such as the choice of enzyme, solvent, and reaction conditions. researchgate.net

For the synthesis of the chiral cyclopropanecarboxylic acid component, asymmetric catalysis is a powerful tool. The reaction of a diazoacetate with an appropriate alkene in the presence of a chiral copper carbenoid complex can yield the desired cyclopropane (B1198618) ring with a high degree of enantioselectivity. google.com While not a direct synthesis of the dichlorovinyl-substituted acid, this principle demonstrates a viable pathway for creating the chiral cyclopropane core.

Once the enantiomerically pure acid and alcohol precursors are obtained, they can be combined through standard esterification procedures to yield the desired enantiomer of cypermethrin (B145020). By synthesizing both the (1R,3S)-acid/(S)-alcohol and the (1S,3R)-acid/(R)-alcohol pairs and mixing them in a 1:1 ratio, pure this compound can be produced.

Chiral Resolution Techniques for Isomeric Separation and Enrichment

An alternative to enantioselective synthesis is the resolution of a racemic or diastereomeric mixture of cypermethrin isomers. This approach starts with a less stereochemically defined mixture and separates the desired components.

A classical and industrially viable method is diastereomeric recrystallization . selvita.comgoogle.com This technique involves reacting a racemic mixture, for example of the trans-cypermethrin (B1354588) isomers, with a chiral resolving agent. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. selvita.comacs.org After separation, the chiral resolving agent is removed, yielding the separated enantiomers. For this to be applicable to this compound, one would start with a mixture containing the trans-isomers and use a chiral acid or base to form diastereomeric salts, which are then separated.

Enzymatic resolution can also be applied to the final ester product or its precursors. ufms.br Similar to the kinetic resolution of the alcohol precursor, lipases can selectively hydrolyze one enantiomer of a cypermethrin ester mixture, allowing for the separation of the unreacted, desired enantiomer. The success of this method depends on the enzyme's ability to discriminate between the stereoisomers of the larger pyrethroid molecule.

A more direct method for obtaining this compound from a mixture of isomers is through epimerization followed by crystallization . A mixture of cypermethrin isomers can be treated with a base, such as triethylamine, which can cause epimerization at the α-cyano carbon. Under controlled conditions, this process can be used to enrich the mixture in the more stable trans-isomers. Subsequent crystallization from a suitable solvent, like hexane (B92381), can then isolate the this compound pair.

Analytical Characterization of Stereoisomeric Composition

The accurate determination of the stereoisomeric composition of this compound is crucial for quality control and for understanding its biological activity. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for separating the enantiomers of this compound. researchgate.net Polysaccharide-based CSPs, particularly cellulose-tris(3,5-dimethylphenylcarbamate), have shown excellent resolving power for cypermethrin isomers. researchgate.net The separation is typically carried out in normal-phase mode with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326). researchgate.net Detection is often achieved using a Diode Array Detector (DAD).

| Parameter | Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Column | Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC-CSP) | |

| Mobile Phase | Hexane:Isopropanol (e.g., 97:3 v/v) | researchgate.net |

| Detection | Diode Array Detector (DAD) | |

| Application | Enantiomeric separation and quantification |

Gas Chromatography (GC) with chiral capillary columns, often based on cyclodextrin (B1172386) derivatives, can also be used to separate cypermethrin isomers. acs.orgnih.gov However, a significant drawback of GC is the potential for thermal isomerization of the pyrethroids in the hot injector port, which can lead to inaccurate quantification of the original isomeric composition. nih.gov

A more recent and advantageous technique is Supercritical Fluid Chromatography (SFC) . SFC uses supercritical carbon dioxide as the main mobile phase, which allows for faster separations and reduced solvent consumption compared to HPLC. selvita.comchempartner.com Coupled with chiral stationary phases, SFC has proven effective in separating pyrethroid isomers, including those of cypermethrin, and is gaining popularity for both analytical and preparative-scale chiral separations. nih.goveurl-pesticides.eu

| Analytical Technique | Stationary Phase Principle | Key Advantages | Key Limitations |

| Chiral HPLC | Polysaccharide or Pirkle-type CSPs | Robust, excellent resolution for enantiomers | Longer run times, higher solvent consumption |

| Chiral GC | Cyclodextrin-based capillary columns | High efficiency and sensitivity | Potential for on-column thermal isomerization |

| Chiral SFC | Polysaccharide-based CSPs | Fast separations, reduced solvent use, green chemistry | Requires specialized instrumentation |

The combination of these advanced synthetic, resolution, and analytical methodologies enables the production and verification of this compound with a high degree of isomeric purity, ensuring the optimal performance and consistency of this important insecticide.

Molecular and Cellular Mechanisms of Insecticidal Action

Interaction with Voltage-Gated Sodium Channels

The principal target for theta-cypermethrin, like other Type II pyrethroid insecticides, is the voltage-gated sodium channel (VGSC). nih.govheranba.co.in These channels are essential for the rising phase of an action potential in most excitable cells. aopwiki.org By altering the function of these channels, this compound induces a state of hyperexcitability in the insect's nervous system, leading to paralysis and death. patsnap.comepa.gov

This compound acts as a neurotoxin by binding to sodium ion channels in the nerve cells of insects. smolecule.com Research on pyrethroids suggests that they bind to a distinct receptor site on the sodium channel, with a preference for the open state of the channel. psu.eduscience.gov The binding is thought to occur in a hydrophobic cavity within the channel protein, delimited by the domain II S4-S5 linker and the IIS5 and IIIS6 helices. psu.edu

Studies on the broader class of cypermethrins indicate that the initial binding may occur at specific amino acid residues, such as phenylalanine (Phe1519), which can induce the necessary conformational changes for a more stable binding site. nih.govresearchgate.net These conformational changes are critical to the insecticide's mechanism, as they stabilize the open state of the channel. psu.edu Mutations in the VGSC gene can alter these binding sites, leading to conformational changes that prevent the insecticide molecule from effectively binding, which is a known mechanism of insecticide resistance.

The binding of pyrethroids to the VGSC profoundly alters the channel's gating kinetics. patsnap.com Specifically, cypermethrin (B145020) and other Type II pyrethroids slow the rate of channel activation and, more significantly, delay the inactivation process. nih.govmdpi.com This disruption means the channels open at more hyperpolarized potentials and remain open for a much longer duration than normal. nih.govpatsnap.com

The prolonged opening allows an excessive influx of sodium ions, leading to a sustained depolarization of the neuronal membrane. patsnap.com This state prevents the neuron from repolarizing correctly, resulting in continuous, uncontrolled firing of action potentials, or "repetitive discharges". nih.govinchem.org This neuronal hyperexcitability overwhelms the insect's central nervous system, causing the characteristic symptoms of pyrethroid poisoning. nih.govpatsnap.com Studies on squid giant axons treated with pyrethroids have confirmed that the insecticide increases the steady-state sodium current primarily by removing or inhibiting the inactivation mechanism. nih.gov

Elucidation of Specific Binding Sites and Conformational Changes

Influence on Other Neuronal Ion Channels

Studies using the whole-cell patch-clamp technique on dissociated hippocampal neurons from rats have shown that this compound directly modulates the transient outward potassium current (IA). researchgate.netnih.gov The research indicates that this compound decreases the amplitude of the IA current. researchgate.net Furthermore, it shifts the steady-state activation curve of IA channels toward more negative potentials and contributes to the inactivation of these channels. researchgate.netnih.gov These actions suggest that transient outward potassium channels are a definite target for this compound, and its influence on them may contribute to its neurotoxic effects. researchgate.net

The delayed rectifier potassium current (IK) is also a target of this compound. researchgate.netnih.gov Research has consistently shown that this compound decreases the amplitude of the IK current in rat hippocampal neurons. nih.govnih.gov Similar to its effect on IA channels, it also shifts the steady-state activation curve of IK channels towards a more negative potential at various concentrations. researchgate.netnih.gov At higher concentrations (10⁻⁸ M and 10⁻⁷ M), this compound has observable effects on the steady-state inactivation of IK. nih.gov Additionally, it has been found to prolong the recovery process of IK from inactivation. nih.gov These alterations in IK function can disrupt normal electrical discharges in neurons, contributing to neurotoxicity. nih.gov

| Potassium Channel Type | Effect on Current Amplitude | Effect on Activation Curve | Effect on Inactivation | Reference |

|---|---|---|---|---|

| Transient Outward (IA) | Decreased | Shifted towards negative potential | Contributed to inactivation | researchgate.netnih.gov |

| Delayed Rectifier (IK) | Decreased | Shifted towards negative potential | Affected at higher concentrations; Prolonged recovery | nih.govnih.gov |

Environmental Fate, Transport, and Transformation Dynamics

Degradation Pathways in Abiotic Environmental Compartments

Abiotic degradation processes, including photolysis and hydrolysis, play a significant role in the breakdown of theta-cypermethrin in the environment.

Photolytic Transformation Processes and Kinetics

Photolysis, or degradation by sunlight, is a key process in the transformation of this compound. In water, the photolysis half-life (DT50) of cypermethrin (B145020) isomers ranges from 2.6 to 3.6 days. europa.eu On soil surfaces, photolytic degradation also occurs, although it is not considered the most significant degradation pathway for related isomers like alpha-cypermethrin (B165848). nih.gov Studies on thin films of cypermethrin have identified photoproducts such as 3-phenoxybenzaldehyde (B142659), 3-phenoxybenzoic acid, and acetonitrile (B52724). researchgate.net

Hydrolysis and pH-Dependent Degradation Rates

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. nih.gov Cypermethrin isomers are generally stable in acidic to neutral conditions but degrade rapidly under alkaline conditions. europa.euwaterquality.gov.au For instance, the hydrolysis half-life of cypermethrin isomers can be as long as 1302 days at a pH of 3, while it is only a matter of minutes at a pH of 11. europa.eu

A study investigating the influence of pH on the stereoselective degradation of this compound found that the enantiomer fraction, a measure of the relative amounts of the two stereoisomers, was lower at more acidic pH levels. nih.gov At a pH of 3, the (-)-theta-cypermethrin enantiomer degraded faster than the (+)-theta-cypermethrin enantiomer. nih.gov Conversely, at pH levels of 7 and 9, the (+)-enantiomer degraded more rapidly. nih.gov

Table 1: pH-Dependent Hydrolysis of Cypermethrin Isomers

| pH | Half-life (DT50) | Conditions | Reference |

| 3 | 92 - 1302 days | Dependent on isomer ratio | europa.eu |

| 7 | 136 - 221 days | Dependent on isomer ratio | europa.eu |

| 8 | 5.1 - 21.1 days | River water, dependent on isomer ratio | europa.eu |

| 9 | 7 days | For alpha-cypermethrin | un.org |

| 11 | 23 - 38 minutes | Dependent on isomer ratio | europa.eu |

Biotic Degradation Mechanisms in Environmental Matrices

Biotic degradation, primarily driven by microorganisms, is a crucial pathway for the breakdown of this compound in the environment, particularly in soil ecosystems.

Microbial Degradation in Soil Ecosystems

Microorganisms in the soil play a vital role in the degradation of this compound. mdpi.com The persistence of cypermethrin in soil, measured by its half-life, can range from approximately 15 to 76 days, influenced by the soil's physicochemical properties. mdpi.com The primary metabolic reaction is the cleavage of the ester bond, leading to the formation of metabolites such as 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nz

The degradation of this compound by soil microorganisms is often stereoselective, meaning that one stereoisomer is degraded at a different rate than the other. nih.govresearchgate.net Studies have shown that lactic acid bacteria can influence the half-lives and enantiomer fractions of this compound, leading to more similar degradation rates between the two stereoisomers. nih.govjst.go.jp In some soils, the (+)-(1R,cis,αS) enantiomer of the related alpha-cypermethrin was found to be preferentially degraded. acs.org The enantioselective behavior of chiral pesticides like this compound is an important consideration in environmental risk assessment. nih.gov

The rate of microbial degradation of this compound is significantly influenced by various soil physicochemical parameters. mdpi.com These factors affect the activity and composition of the microbial communities responsible for the breakdown of the insecticide. mdpi.commetu.edu.tr

Temperature: The optimal temperature for the degradation of cypermethrin by different bacterial strains has been reported to be in the mesophilic range, typically between 30°C and 35°C. mdpi.comekb.eg Degradation rates decrease at both lower and higher temperatures. mdpi.comekb.eg

pH: Soil pH affects both the chemical stability of this compound and the activity of degrading microorganisms. nih.govnih.gov For instance, one study found that the degradation of beta-cypermethrin (B1669542) isomers differed in soils with different pH values. nih.gov Another study reported that Ochrobactrum intermedium SP9 showed optimal degradation of cypermethrin at a pH of 7.0. ekb.eg

Moisture Content: Soil moisture is another critical factor influencing microbial activity and, consequently, pesticide degradation. metu.edu.tr

Organic Matter: The presence of organic matter can influence the degradation of cypermethrin. nih.gov For example, the application of farmyard manure (FYM) has been shown to shorten the half-life of cypermethrin in soil. nih.gov

Table 2: Influence of Physicochemical Parameters on Cypermethrin Degradation

| Parameter | Optimal Condition | Effect | Reference |

| Temperature | 30-35°C | Maximum degradation by Streptomyces sp. and Ochrobactrum intermedium | mdpi.comekb.eg |

| pH | 7.0 | Optimal degradation by Ochrobactrum intermedium | ekb.eg |

| Organic Matter | Addition of FYM | Shortened half-life from 32 to 18.6 days | nih.gov |

Stereoselective Microbial Metabolism

Degradation in Aquatic Biomes by Microorganisms

The persistence of this compound in aquatic environments is significantly influenced by microbial activity. Microorganisms play a crucial role in its degradation, breaking it down into various metabolites. neptjournal.com This biodegradation is considered an effective and environmentally sound method for mitigating the impact of pyrethroid contamination. metu.edu.tr

Microbial degradation can occur through direct metabolism, where the microorganisms use the pyrethroid as a source of carbon, or through co-metabolism. frontiersin.orgnih.gov Numerous bacterial and fungal species have been identified as capable of degrading cypermethrin isomers. Key among the degradation mechanisms is the enzymatic cleavage of the ester bond, a common feature of pyrethroid metabolism. frontiersin.orgnih.gov

Research has demonstrated that various bacterial strains can effectively degrade cypermethrin. For instance, species such as Bacillus, Micrococcus, Enterobacter hormaechei, and Stenotrophomonas maltophilia have shown the ability to break down cypermethrin. metu.edu.trfrontiersin.org Fungi are also recognized for their significant potential in pesticide degradation. frontiersin.orgnih.gov

A study focusing specifically on this compound investigated its degradation by several strains of Lactic Acid Bacteria (LAB), including Lactobacillus plantarum, Lactobacillus casei, Lactobacillus delbrueckii, and Streptococcus thermophilus. nih.gov The study found that these bacteria influenced the half-lives of this compound enantiomers. nih.gov The degradation process is also sensitive to environmental conditions such as pH. The stereoselective degradation of this compound was found to be closely linked to pH, with lower pH levels resulting in a lower enantiomer fraction. nih.gov For example, under acidic conditions (pH 3), the (-)-theta-cypermethrin enantiomer degraded faster, whereas the opposite was true at neutral and alkaline pH (7 and 9). nih.gov

The primary metabolite resulting from the microbial breakdown of cypermethrin is often 3-phenoxybenzoic acid (3-PBA). neptjournal.commetu.edu.trfrontiersin.org However, the accumulation of 3-PBA can itself be an environmental concern, necessitating further degradation by microbial communities. metu.edu.tr

Table 1: Microorganisms Involved in Cypermethrin Degradation This table is based on data for cypermethrin and beta-cypermethrin, which includes this compound.

| Microorganism Type | Species Examples | Reference |

| Bacteria | Ochrobactrum lupini DG-S-01, Bacillus sp. strain SG2, Azoarcus indigens strain HZ5, Streptomyces aureus strain HP-S-01, Enterobacter hormaechei ZK101, Stenotrophomonas maltophilia ZK102, Lactobacillus species | neptjournal.commetu.edu.trnih.gov |

| Fungi | Aspergillus oryzae M-4 | neptjournal.com |

Bioaccumulation Potential and Biotransformation in Environmental Organisms

Cypermethrin isomers, including this compound, possess a high n-octanol/water partition coefficient, which suggests a potential for bioaccumulation in organisms. who.int However, studies indicate that cypermethrin is not likely to bioaccumulate to a significant degree in aquatic organisms. environment-agency.gov.uk In a study involving rainbow trout, the fish accumulated radio-labelled cypermethrin from the water, but when transferred to clean water, the compound and its metabolites were eliminated. who.int

Biotransformation is the primary mechanism preventing significant bioaccumulation. In organisms, this compound undergoes metabolic processes that convert it into more water-soluble forms, facilitating excretion. lacerta.de The main metabolic pathways involve the cleavage of the ester linkage and oxidation. inchem.org This results in primary metabolites such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 3-phenoxybenzoic acid (3-PBA), which can be further metabolized before being eliminated. lacerta.de

Stereoselective Metabolism in Aquatic Organisms

This compound is a chiral compound, existing as a pair of enantiomers. The metabolism of these isomers in aquatic organisms is often stereoselective, meaning that one isomer may be metabolized or accumulated differently than the other. inchem.orgacs.org

This stereoselectivity is evident in the degradation rates of different isomers. For pyrethroids in general, trans-isomers are often hydrolyzed more rapidly than their corresponding cis-isomers. inchem.org For the cis-isomers, oxidation tends to be a more significant metabolic pathway. inchem.org In the case of beta-cypermethrin (a mixture of alpha- and this compound), studies in zebrafish have shown enantioselectivity in both toxicity and oxidative stress effects. researchgate.net Specifically, the 1R-cis-αS and 1R-trans-αS enantiomers were found to be more lethal and induced more significant oxidative stress than the 1S-cis-αR and 1S-trans-αR enantiomers. researchgate.net

In studies with the pyrethroid permethrin (B1679614) in fish, stereoselective biotransformation was also observed. acs.orgresearchgate.net All enantiomers were metabolized via oxidation to form hydroxylated metabolites and through ester cleavage to produce 3-phenoxybenzyl alcohol. acs.orgresearchgate.net Notably, the 1S-trans-permethrin isomer underwent ester cleavage more extensively than the 1R-trans-permethrin isomer. acs.orgresearchgate.net This differential metabolism can lead to the formation of metabolites with varying biological activity. acs.orgresearchgate.net

Enzyme Systems Involved in Biotransformation in Non-Target Organisms

The biotransformation of this compound and other pyrethroids in non-target organisms is primarily carried out by a suite of detoxification enzymes. nih.govmdpi.com These enzyme systems are crucial for detoxifying the parent compound and facilitating its excretion. researchgate.net The main enzymes involved belong to Phase I metabolism. mdpi.comresearchgate.net

The two principal enzyme families responsible for pyrethroid metabolism are:

Cytochrome P450 (CYP) monooxygenases : These enzymes, which are dependent on NADPH, catalyze oxidative reactions. researchgate.net Oxidation is a key pathway for metabolizing pyrethroids, particularly the cis-isomers. inchem.org CYP-mediated metabolism can involve hydroxylation of the molecule, making it more water-soluble. acs.org

Carboxylesterases (CES) : These enzymes catalyze the hydrolysis of the ester bond in the pyrethroid molecule, which is a major detoxification step. researchgate.netepa.gov This reaction splits the compound into its acid and alcohol moieties. lacerta.de Carboxylesterases are found in various tissues, including the liver, and play a significant role in the rapid breakdown of trans-isomers. inchem.orgresearchgate.net

In addition to these, Glutathione (B108866) S-transferases (GSTs) may be involved in Phase II metabolism, conjugating the metabolites from Phase I to make them even more water-soluble for easier elimination. nih.govmdpi.com

The relative importance of oxidation versus hydrolysis depends on the specific structure of the pyrethroid isomer. researchgate.net The efficiency of these enzyme systems can vary between species. For instance, some reptiles are thought to have simpler monooxygenase enzyme systems and lower metabolic rates, which might affect their ability to detoxify pyrethroids compared to birds or mammals. lacerta.de Conversely, the high toxicity of cypermethrin to cats is linked to a deficiency in a specific Phase II enzyme (UGT1A6), which is responsible for metabolizing the compound. wikipedia.org In insects, increased activity of these detoxification enzymes is a primary mechanism of metabolic resistance to insecticides. nih.govbiorxiv.org

Table 2: Key Enzyme Systems in this compound Biotransformation This table is based on data for pyrethroids in general, including cypermethrin isomers.

| Enzyme System | Metabolic Action | Primary Substrates (Isomer Type) | Reference |

| Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation) | cis-isomers | inchem.orgresearchgate.net |

| Carboxylesterases (CES) | Hydrolysis (ester cleavage) | trans-isomers | inchem.orgresearchgate.net |

| Glutathione S-transferases (GST) | Conjugation (Phase II) | Metabolites from Phase I | nih.govmdpi.com |

Ecotoxicological Interactions with Non Target Organisms and Ecosystems

Effects on Aquatic Invertebrate Communities

Pyrethroids, including cypermethrin (B145020), are known to be highly toxic to aquatic life, particularly invertebrates. environment-agency.gov.uk Runoff from agricultural areas and spray drift are common pathways for these insecticides to enter aquatic environments, where they can have significant effects even at very low concentrations. nih.govcore.ac.uk

Exposure to cypermethrin can significantly alter the population dynamics and structure of aquatic invertebrate communities. Studies indicate that concentrations as low as 0.1 to 0.5 µg/L can pose acute risks to aquatic life. Field and mesocosm studies have demonstrated that cypermethrin application leads to a rapid decrease in the abundance and diversity of many aquatic invertebrate populations. researchgate.net

Sensitive groups such as crustaceans (e.g., Gammarus pulex), mayflies (Ephemeroptera), and stoneflies (Plecoptera) are particularly susceptible. core.ac.uk Exposure can lead to "catastrophic drift," where large numbers of invertebrates detach from the substrate and are washed downstream. researchgate.net This can result in a significant, albeit sometimes temporary, reduction in the populations of these sensitive species. For instance, one study noted that a prolonged decline of the amphipod Gammarus pulex occurred following exposure. researchgate.net

The decline of sensitive species can alter the entire community structure. This may lead to a subsequent increase in more tolerant organisms, such as rotifers and microcrustaceans, likely due to reduced competition or predation. researchgate.net Interestingly, some field studies have observed that while initial toxicity is high, surviving organisms under high-density conditions may exhibit increased population growth rates, suggesting that resource competition might mitigate some toxic effects over time.

Indicator species, such as the water flea Daphnia magna, are frequently used to assess the sub-lethal effects of pesticides. Cypermethrin has been shown to elicit a range of non-lethal responses in these organisms. Even at concentrations as low as 0.1 µg/L, sub-lethal effects can be observed. nih.gov

Sub-lethal exposure in Daphnia magna can impact mobility and feeding. Studies have documented a decrease in filtering limb activity, which is crucial for feeding, and reduced mandible activity at concentrations of 1.0 µg/L and higher. nih.govruc.dk Conversely, an increase in heart activity has been noted at concentrations of 10 µg/L. nih.gov Chronic exposure to low concentrations of cypermethrin has also been shown to cause a significant drop in survival, molting frequency, and the total number of offspring produced. researchgate.net

| Concentration (µg/L) | Observed Effect | Reference |

|---|---|---|

| 0.1 | Increased activity of the focal spine, decreased filtering limb activity. | nih.gov |

| 1.0 | Reduced mandible activity. | nih.gov |

| 1.6 | Marked drop in survival, molts, and number of first brood during chronic exposure. | researchgate.net |

| 10 | Increased heart activity, reduced mandible activity. | nih.gov |

Population Dynamics and Community Structure Alterations

Physiological Responses in Fish Species

One of the primary physiological responses in fish exposed to cypermethrin is oxidative stress. nih.govsci-hub.se This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense system to detoxify them. Cypermethrin exposure has been shown to significantly modulate the activity of key antioxidant enzymes. researchgate.netnih.gov

Commonly studied enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide into water and oxygen. sci-hub.se Studies on various fish species, including common carp (B13450389) (Cyprinus carpio) and Lake Van fish (Alburnus tarichi), have reported varied responses in these enzyme activities depending on the duration and concentration of exposure. researchgate.netresearchgate.net For example, one study found that while CAT activity decreased over a 96-hour exposure period, SOD activity initially increased in the kidney and brain before decreasing. researchgate.netnih.gov This disruption of the antioxidant system often leads to an increase in lipid peroxidation (LPO), a marker of cellular damage, which is typically measured by the levels of malondialdehyde (MDA). researchgate.netnih.gov

| Fish Species | Tissue | Enzyme | Effect | Reference |

|---|---|---|---|---|

| Danio rerio (Zebrafish) | Whole body | CAT, SOD | Elevated levels | nih.gov |

| Alburnus tarichi (Lake Van fish) | Liver, Kidney, Gills | CAT, GPx | Significant decrease (24-96h) | researchgate.netnih.gov |

| Alburnus tarichi (Lake Van fish) | Liver, Kidney, Gills | SOD | Significant decrease (48-96h) | researchgate.netnih.gov |

| Alburnus tarichi (Lake Van fish) | Kidney, Brain | SOD | Significant increase (at 24h) | researchgate.netnih.gov |

| Cyprinus carpio (Common carp) | Liver, Gills, Muscle, etc. | SOD, CAT, GR, GST | Significant differences from control | researchgate.net |

| Hypselobarbus pulchellus | Liver, Kidney | SOD | Significant increase | icar.org.in |

| Hypselobarbus pulchellus | Liver, Gills | CAT, GST | Elevated levels | icar.org.in |

Physiological homeostasis, the maintenance of a stable internal environment, is critical for the survival of fish and can be disrupted by cypermethrin. researchgate.net Exposure can interfere with ionic regulation, a vital process for freshwater fish that involves absorbing ions from the water across the gills.

Studies on common carp (Cyprinus carpio) have shown that acute exposure to cypermethrin can cause hyponatremia (low sodium), hypokalemia (low potassium), and hypochloremia (low chloride) in the plasma. nih.gov This is linked to the inhibition of gill Na+/K+-ATPase activity, an enzyme essential for maintaining the ion gradients necessary for ion transport. nih.gov During sublethal, long-term exposure, plasma sodium and chloride levels were observed to decrease, while gill Na+/K+-ATPase activity also declined as the exposure period was extended. nih.gov

Modulation of Enzyme Activities (e.g., oxidative stress enzymes)

Interactions with Terrestrial Non-Target Arthropods

The effects of theta-cypermethrin are not confined to aquatic ecosystems. As a broad-spectrum insecticide, it is also toxic to many terrestrial non-target arthropods, including beneficial insects and soil invertebrates. nationbuilder.comherts.ac.uk

Cypermethrin is highly toxic to honeybees (Apis mellifera), which can be exposed through direct contact with spray or by foraging on treated foliage. orst.eduepa.gov It is also harmful to other beneficial insects, such as predators and parasitoids, which play a crucial role in controlling pest populations naturally. nationbuilder.com The loss of these beneficial species can disrupt the ecological balance in agricultural systems. Spiders exposed to cypermethrin have exhibited paralysis and incoordination. nationbuilder.com

The soil invertebrate community is also at risk. Cypermethrin has been shown to be highly toxic to earthworms. epa.gov Studies on the isomer alpha-cypermethrin (B165848) have determined its toxicity to various soil organisms, including earthworms (Eisenia fetida), potworms (Enchytraeus crypticus), and springtails (Folsomia candida). researchgate.net Avoidance behavior has been observed in earthworms exposed to cypermethrin-contaminated soil, which can affect their crucial role in soil decomposition and aeration. researchgate.net While some reports indicate that cis-isomers like alpha-cypermethrin may have stronger effects on non-target arthropods, all isomers are considered in risk assessments due to their potential presence in the environment. centreecotox.ch

Sensitivity Profiles of Beneficial Insect Species

The sensitivity of beneficial insects to pyrethroids like this compound varies considerably among different species. This differential toxicity can lead to significant disruptions in the natural balance of predator-prey and host-parasitoid relationships.

Research on cypermethrin and its isomers reveals high toxicity to a range of beneficial arthropods. For instance, pollinators such as honey bees (Apis mellifera) are known to be highly sensitive to cypermethrin. wikipedia.orgquora.com Laboratory tests show that pyrethroids are lethal to bees, acting as fast-acting neurotoxins. wikipedia.orgquora.com Exposure can occur through direct contact with spray or through contact with residues on treated foliage. osu.edu

Predatory insects also exhibit a range of sensitivities. Studies on the two-spotted ladybug (Adalia bipunctata) showed that insecticides including cypermethrin and deltamethrin (B41696) were highly toxic, with mortality rates on treated plants often reaching 100%. wallonie.be Conversely, research on the parasitic wasp Aphidius rhopalosiphi, a key natural enemy of cereal aphids, found that several pyrethroids, including cypermethrin and zeta-cypermethrin (B1354587), were harmless when applied to plants. wallonie.be This highlights the stark differences in susceptibility even among beneficial insects. However, other data indicates a lethal rate (LR50) for Aphidius rhopalosiphi of 0.822 g/ha for cypermethrin, suggesting that factors like formulation and application rate are critical. herts.ac.uk Predatory mites are extremely sensitive, with a reported mortality LR50 of just 0.0029 g/ha. herts.ac.uk

The Neotropical predator Chrysoperla externa, a type of lacewing, showed similar tolerance to zeta-cypermethrin between a field-collected strain routinely exposed to pyrethroids and a naive laboratory strain. conicet.gov.ar This suggests that resistance development in some beneficial species may be limited. The varying toxicity profiles underscore the complexity of predicting the net effect of this compound on the community of beneficial insects within an agroecosystem.

Ecosystem Service Impacts (e.g., pollination, decomposition)

By affecting non-target organisms, this compound can disrupt essential ecosystem services, primarily pollination and decomposition.

Pollination

The high toxicity of cypermethrin isomers to bees poses a significant threat to pollination services, which are vital for the reproduction of many wild plants and for the yield of numerous crops. researchgate.netumass.edu The application of broad-spectrum insecticides like cypermethrin during flowering can lead to direct mortality of foraging bees. researchgate.net Even sublethal exposure can have detrimental effects; for example, pyrethroids can act as neurotoxins that cause disorientation in bees, impairing their ability to forage effectively and return to the hive. quora.com Research on the effects of cypermethrin on chickpea (Cicer arietinum) plants showed that higher concentrations increased the percentage of wrinkled and infertile pollen, which could indirectly affect pollinators by reducing the quality of floral resources. frontiersin.org Studies have also demonstrated that insecticide application can reduce the foraging activity of bees and lead to a decline in the colony's brood, pollen, and nectar stores. researchgate.net The widespread use of such insecticides is considered a significant factor contributing to pollinator population decline globally. researchgate.net

Decomposition

Mechanisms and Management of Insecticide Resistance

Target-Site Resistance Evolution

Target-site resistance is a critical mechanism by which insects develop insensitivity to pyrethroid insecticides, including theta-cypermethrin. This form of resistance arises from genetic mutations that alter the molecular target of the insecticide, thereby reducing its binding affinity and efficacy. google.compjoes.com

The primary target for pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a crucial protein in the insect's nervous system. who.intirac-online.org Mutations in the para-type sodium channel gene can lead to a form of resistance known as knockdown resistance (kdr), so-named because it reduces the rapid paralytic effect ("knockdown") typical of pyrethroids. pjoes.comwho.int The kdr mechanism is a well-documented cause of resistance to both pyrethroids and DDT, as they share the same target site. who.int

While specific studies focusing solely on this compound are part of the broader pyrethroid resistance literature, the principles of kdr apply. For instance, high levels of knockdown resistance have been observed in mosquito strains resistant to various pyrethroids, including the closely related zeta-cypermethrin (B1354587). researchgate.net Resistance to pyrethroids is often conferred by point mutations in the VGSC, which reduce the sensitivity of the insect's neurons to the insecticide's effects. who.intnih.gov

Molecular studies have identified several specific amino acid substitutions in the VGSC protein that are responsible for kdr. A frequently reported mutation across numerous insect species is the L1014F mutation, which involves the substitution of Leucine with Phenylalanine at position 1014 in the IIS6 transmembrane region of the VGSC. nih.govnrct.go.th This single mutation has been strongly linked to pyrethroid resistance in various pests. nih.gov

In the dengue vector Aedes aegypti, a suite of mutations in the VGSC gene, including S989P, V1016G, and F1534C, have been identified and are associated with resistance to pyrethroids like cypermethrin (B145020). d-nb.infoplos.org The V1016G mutation, in particular, has been highlighted as a critical kdr mutation in Ae. aegypti populations in Southern China. d-nb.info Functional analyses have shown that the presence of multiple kdr mutations on a single haplotype can dramatically increase the level of resistance. For example, the combination of S989P, V1016G, and F1534C mutations in Ae. aegypti can reduce the sodium channel's sensitivity to permethrin (B1679614) by as much as 1100-fold. plos.org The development of PCR-based diagnostic tools allows for the rapid detection of these mutations in single insects, providing an essential method for monitoring the frequency and spread of resistance in field populations. nih.gov

Table 1: Common kdr Mutations in the Voltage-Gated Sodium Channel (VGSC) Associated with Pyrethroid Resistance This table summarizes key mutations identified in various insect species that confer resistance to pyrethroid insecticides. While not all are exclusively linked to this compound, they represent the molecular basis of target-site resistance for this class of compounds.

| Mutation | Amino Acid Change | Location in VGSC | Associated Insect Species | Reference |

| L1014F | Leucine to Phenylalanine | Domain II, Segment 6 (IIS6) | Musca domestica, Spodoptera exigua, Anopheles gambiae | nih.govnih.gov |

| V1016G | Valine to Glycine | Domain II, Segment 6 (IIS6) | Aedes aegypti | who.intd-nb.info |

| F1534C | Phenylalanine to Cysteine | Domain III, Segment 6 (IIIS6) | Aedes aegypti | who.intd-nb.info |

| S989P | Serine to Proline | Domain II, Segment 5-6 linker (IIS5-6) | Aedes aegypti | who.intd-nb.info |

Knockdown Resistance (kdr) Allele Mutations in Sodium Channels

Metabolic Resistance Pathways

Metabolic resistance is another principal mechanism that enables insects to withstand insecticides like this compound. google.com This pathway involves the enhanced activity of detoxification enzymes that metabolize the insecticide into less toxic, more easily excretable substances before it can reach its target site in the nervous system. dntb.gov.uanih.gov The main enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). dntb.gov.uamdpi.com

Cytochrome P450s are a large and diverse family of enzymes that play a central role in the detoxification of a wide range of foreign compounds, including pyrethroids. mdpi.complos.org Overexpression or increased efficiency of specific P450 enzymes is a common mechanism of resistance. mdpi.complos.org Studies on pyrethroid-resistant insects frequently show that the use of P450 inhibitors, such as piperonyl butoxide (PBO), can significantly increase the toxicity of the insecticide, confirming the involvement of these enzymes. semanticscholar.org For example, in a strain of Spodoptera exigua resistant to cypermethrin, PBO restored the insecticide's efficacy, indicating that P450-mediated metabolism was a key factor in the resistance. semanticscholar.org

Carboxylesterases (CarEs) contribute to resistance by hydrolyzing the ester bonds present in many pyrethroid molecules, rendering them inactive. mdpi.com Elevated esterase activity has been linked to resistance against pyrethroids in numerous insect species. mdpi.comscienceopen.com

Glutathione S-transferases (GSTs) are another critical family of detoxification enzymes. mdpi.complos.org While their primary role is often in conjugating glutathione to xenobiotics to facilitate excretion, they also contribute to pyrethroid resistance. researchgate.netmdpi.com GSTs can act by directly metabolizing the insecticide or by sequestering it and its metabolites. researchgate.net Furthermore, they play a vital role in mitigating oxidative stress, a secondary effect of insecticide exposure. researchgate.net Studies have shown that increased GST activity is often observed in pyrethroid-resistant insect strains, suggesting a protective role. researchgate.netlstmed.ac.uk

Modern molecular techniques, such as quantitative real-time PCR (RT-qPCR) and transcriptome analysis (RNA-Seq), have enabled researchers to pinpoint the specific genes responsible for metabolic resistance. scispace.com These methods compare gene expression levels between resistant and susceptible insect strains, revealing which detoxification genes are upregulated in the resistant individuals.

For example, transcriptome analysis of a pyrethroid-resistant strain of the fall armyworm, Spodoptera frugiperda, revealed that 85 P450 transcripts were significantly upregulated compared to a susceptible strain. scispace.com Subsequent RT-qPCR analysis confirmed that specific P450 genes, such as CYP9A-like and CYP6B39, were overexpressed by more than 200-fold in the resistant strain. scispace.com Similarly, in Spodoptera exigua resistant to cypermethrin and other insecticides, the P450 gene CYP321A8 was found to be highly overexpressed, and functional studies confirmed it confers resistance by metabolizing these insecticides. semanticscholar.org These quantitative analyses provide direct evidence of the genetic basis of metabolic resistance and identify the specific enzymes involved in the detoxification of pyrethroids like this compound.

Table 2: Upregulation of Detoxification Genes in Pyrethroid-Resistant Insect Strains This table provides examples from research where quantitative gene expression analysis identified specific detoxification genes overexpressed in strains resistant to pyrethroids.

| Insect Species | Insecticide(s) | Upregulated Gene(s) | Fold Change (Resistant vs. Susceptible) | Analytical Method | Reference |

| Spodoptera frugiperda | Deltamethrin (B41696) | CYP9A-like, CYP6B39 | >200-fold | RT-qPCR | scispace.com |

| Spodoptera exigua | Cypermethrin, Deltamethrin | CYP321A8 | Not specified, but significantly upregulated | RNA-Seq, Reporter Assays | semanticscholar.org |

| Aedes albopictus | Deltamethrin | CYP6A8 | ~5-fold | RNA-Seq, RNAi | nih.gov |

| Trialeurodes vaporariorum | Pyriproxyfen | CYP4G61 | Not specified, but overexpressed | Microarray | exeter.ac.uk |

| Culex pipiens pallens | Cypermethrin | Multiple P450s & GSTs | Varied | iTRAQ Proteomics | plos.org |

Strategies for Sustainable Insecticide Resistance Management (IRM)

Rotational and Alternating Use Strategies Based on Mode of Action

A primary strategy for managing resistance to this compound is the rotation or alternation of insecticides with different modes of action. irac-online.orgcroplife.co.za this compound is classified by IRAC as a Group 3A insecticide. croplife.co.zaepa.govarizona.edu Its insecticidal effect comes from its action as a sodium channel modulator, which disrupts the normal function of an insect's nervous system, leading to hyperexcitation and paralysis. To prevent pests from developing resistance to this specific mechanism, it is crucial to avoid treating successive generations of a pest with insecticides from the same MoA group. irac-online.org

IRM guidelines recommend rotating the use of Group 3A insecticides like this compound with products from different numbered IRAC groups. agrilife.orgepa.gov These rotational applications are often organized into "MoA spray windows" or blocks, which are timed according to the crop's developmental stage and the pest's life cycle. irac-online.orgirac-online.org For instance, after using a Group 3A product, the next application for the same pest should be from a different MoA group, such as organophosphates (Group 1B), neonicotinoids (Group 4A), or diamides (Group 28). agrilife.orgirac-online.org This ensures that any individuals surviving the first application are targeted by a completely different physiological mechanism, making their survival and reproduction less likely.

Research has demonstrated that the rotational use of insecticides with different modes of action can decelerate the evolution of insecticide resistance and cross-resistance. researchgate.net In some cases, this strategy has proven more effective for resistance management than using insecticide mixtures. researchgate.net

Table 1: Example of an Insecticide Rotational Plan Incorporating this compound (Group 3A)

| Application Window | Pest Generation | Recommended Insecticide Class (IRAC Group) | Example Active Ingredient | Mode of Action |

| Window 1 | First | Pyrethroids (Group 3A) | This compound | Sodium channel modulators |

| Window 2 | Second | Neonicotinoids (Group 4A) | Imidacloprid | Nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulators |

| Window 3 | Third | Organophosphates (Group 1B) | Chlorpyrifos | Acetylcholinesterase (AChE) inhibitors |

| Window 4 | Fourth | Diamides (Group 28) | Chlorantraniliprole | Ryanodine receptor modulators |

This table is for illustrative purposes only. The choice of insecticide and rotation schedule must be based on local conditions, target pests, and expert recommendations. irac-online.orgirac-online.org

Integrated Pest Management (IPM) Frameworks Incorporating this compound

Integrated Pest Management (IPM) is a comprehensive approach that combines multiple pest control tactics to minimize economic damage and environmental impact. irac-online.org IRM is a critical component of any IPM program that includes the use of chemical insecticides. arizona.educroplife.co.za The versatility of pyrethroids like this compound makes them suitable for inclusion in IPM frameworks, where they can be used in rotation with other control methods. pmarketresearch.com

An IPM strategy aims to reduce the reliance on chemical insecticides by integrating them with other practices. umn.edu These can include:

Biological Control: The use of natural enemies like predators and parasitoids to suppress pest populations. mdpi.comresearchgate.net The selectivity of the chosen insecticide is important to minimize harm to these beneficial organisms. mdpi.com

Cultural Control: Practices such as crop rotation, managing adjacent vegetation, and destroying crop residues that harbor overwintering pests. irac-online.orgmdpi.com

Host-Plant Resistance: The use of crop varieties that are naturally less susceptible to pest attacks. mdpi.com

Monitoring: Regular scouting of fields to determine pest levels and apply insecticides only when populations reach an economic threshold. umn.eduufl.edu

Within this framework, this compound is used judiciously. Its application is based on monitoring and economic thresholds, not on a fixed schedule. When an application is necessary, it is done as part of a planned rotational strategy to manage resistance. umn.edu The goal is to use insecticides like this compound as one tool among many, preserving their effectiveness for situations where they are most needed. irac-online.orgpmarketresearch.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Enantiomer Separation and Analysis

The separation of theta-cypermethrin's enantiomers is crucial as they can exhibit different biological activities and degradation rates in the environment. researchgate.netnih.gov Chromatographic techniques are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral HPLC is a powerful tool for the enantioseparation of this compound. The development of effective chiral HPLC methods involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition.

One effective method utilizes a cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) chiral stationary phase. nih.gov This type of CSP has demonstrated excellent enantioselectivity for separating the stereoisomers of this compound. nih.gov The mobile phase composition is a critical factor influencing the separation. For instance, a mobile phase consisting of n-hexane and petroleum ether with isopropanol (B130326) as a modifier has been successfully used. researchgate.net Researchers have found that a lower percentage of the modifier, a longer column, and lower temperatures generally favor better separation of the enantiomers. researchgate.net

In a study investigating the stereoselective degradation of this compound, an HPLC method was developed using a cellulose tris-(3,5-dimethylphenylcarbamate) CSP. nih.gov The separation was achieved with a mobile phase of ethanol (B145695) and a phosphoric acid solution. researchgate.net This method proved to be linear within a concentration range of 5–100 mg/L, with a limit of detection (LOD) of 0.2 mg/L and a limit of quantification (LOQ) of 0.7 mg/L. researchgate.net It has been noted that while normal phase HPLC can be used, it often requires toxic eluents, and chiral HPLC can be time-consuming and costly. oup.com

| Parameter | Value | Reference |

| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) | nih.gov |

| Mobile Phase Example | n-hexane, petroleum ether, isopropanol | researchgate.net |

| Linearity Range | 5–100 mg/L | researchgate.net |

| Limit of Detection (LOD) | 0.2 mg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.7 mg/L | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

GC-MS is an essential technique for identifying the metabolites of this compound in various matrices. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net The process typically involves extracting the metabolites from a sample, derivatizing them if necessary, and then analyzing them by GC-MS. nih.gov

In studies on cypermethrin (B145020) degradation, GC-MS has been used to identify smaller, lower molecular weight compounds resulting from the breakdown of the parent molecule. researchgate.net Common metabolites identified include 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). nih.govfao.org For instance, in soil slurry samples, phenol (B47542) was identified as a metabolite, while 3-phenoxybenzaldehyde (B142659) was also detected. researchgate.net

The development of a GC-MS based method for quantifying cypermethrin metabolites in hair involved solid-liquid extraction, derivatization, and subsequent GC-MS analysis. nih.gov This method achieved low limits of detection, for example, 1.0 pg/mg of hair for 3-PBA. nih.gov The instrument response was found to be linear over a concentration range of 25 to 1000 pg/mg. nih.gov

| Metabolite | Analytical Technique | Matrix | Reference |

| 3-phenoxybenzoic acid (3-PBA) | GC-MS | Hair, Soil | researchgate.netnih.gov |

| DCVA | GC-MS | Animal Tissue, Soil | fao.org |

| 3-phenoxybenzaldehyde | GC-MS | Soil | researchgate.net |

| Phenol | GC-MS | Soil | researchgate.net |

Sample Preparation and Extraction Optimization for Environmental Matrices

Effective sample preparation is critical for the accurate analysis of this compound residues in complex environmental matrices like soil and water. The goal is to extract the analyte efficiently while minimizing interferences. researchgate.net

Various extraction techniques have been employed, including classic methods like shaking and Soxhlet extraction, as well as modern techniques such as pressurized liquid extraction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.net The choice of extraction solvent is paramount. For soil samples, mixtures of solvents like methanol, acetonitrile (B52724), acetone, and ethyl acetate (B1210297) with buffers are often used. mdpi.com

One study on the extraction of pesticides from shrimp tissue utilized an extraction with acetonitrile followed by the addition of ammonium (B1175870) formate (B1220265) to induce phase separation. htslabs.com For soil, the optimization of solid-liquid extraction (SLE) involves selecting the appropriate solvent and its volume. mdpi.com For instance, the ratio of sample weight to solvent volume can significantly impact recovery rates. mdpi.com A study on the sorption of cypermethrin in different soil types used ethanol to prepare working standard solutions due to the low solubility of cypermethrin in water.

The QuEChERS method, often followed by cleanup using dispersive solid-phase extraction (d-SPE), is a popular choice for many pesticide residue analyses due to its simplicity and efficiency. htslabs.com

Method Validation and Quality Assurance in Residue Analysis

Method validation is essential to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). researchgate.netnih.gov

For residue analysis of cypermethrins, analytical methods are typically validated to measure residues in various matrices with an LOQ of around 0.01 mg/kg. fao.orgfao.org For example, a multi-residue method for determining alpha-cypermethrin (B165848) in mosquito nets showed mean recoveries ranging from 86% to 107% with an RSD below 3.5%. researchgate.net The LOD for this method was 0.009 g a.i./kg of net. researchgate.net

In another example, a GC-MS method for cypermethrin metabolites in hair demonstrated recoveries greater than 84.8% and satisfactory precision and accuracy. nih.gov The stability of residues in stored analytical samples is also a critical component of quality assurance. Studies have shown that cypermethrin and its metabolites are generally stable under frozen storage conditions for extended periods. regulations.gov The use of certified reference materials, where available, is also a key aspect of quality control. lgcstandards.com

| Validation Parameter | Typical Value/Range | Reference |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | fao.orgfao.org |

| Recovery (Accuracy) | 86% - 107% | researchgate.net |

| Precision (RSD) | < 3.5% | researchgate.net |

| Storage Stability | Stable at -18°C for at least 36 months | regulations.gov |

Comparative Studies and Structure Activity Relationships

Comparative Analysis of Insecticidal Efficacy Among Cypermethrin (B145020) Isomers

The insecticidal activity of cypermethrin is highly dependent on the specific stereoisomers present in a formulation. The various commercial mixtures, such as alpha-, beta-, zeta-, and theta-cypermethrin, are enriched with different isomers, which dictates their potency against target pests.

Research indicates that the insecticidal efficacy of cypermethrin isomers is not uniform. The isomers with the 1R configuration at the cyclopropane (B1198618) ring are considerably more toxic to insects than the 1S isomers. eurl-pesticides.eu Both cis and trans isomers exhibit insecticidal activity, but the cis isomers are generally more potent. eurl-pesticides.eu The presence of an α-cyano group is a key feature of Type II pyrethroids, like cypermethrin, and contributes to their increased potency. researchgate.net

Studies have shown that alpha-cypermethrin (B165848), which is enriched in the most active cis isomers, is generally considered the most biologically active formulation. waterquality.gov.auwaterquality.gov.au It has been reported to be more active than beta-, theta-, and zeta-cypermethrin (B1354587). waterquality.gov.auwaterquality.gov.au Zeta-cypermethrin has a higher proportion of the α-S-isomer, leading to an approximately 2.5 times higher insecticidal activity compared to standard cypermethrin.

This compound, also referred to as Transmix, was developed based on research into the activity of individual stereoisomers. centreecotox.ch Some research has indicated that for certain insect species, such as mosquitoes, the trans isomers of cypermethrin can be significantly more active than the corresponding cis isomers. centreecotox.ch

Table 1: Comparative Insecticidal Activity of Cypermethrin Isomer Formulations

| Product | Isomer Enrichment | Relative Insecticidal Activity | Reference(s) |

| Alpha-cypermethrin | Enriched in the most active cis-isomers | More biologically active than beta-, theta-, and zeta-cypermethrin | waterquality.gov.auwaterquality.gov.au |

| Beta-cypermethrin (B1669542) | Mixture of specific cis and trans isomers | - | |

| Zeta-cypermethrin | Higher proportion of the α-S-isomer | Approximately 2.5 times more active than cypermethrin | |

| This compound | Enriched in trans-isomers | Potentially more active against specific insects like mosquitoes | centreecotox.ch |

Stereoisomeric Differences in Environmental Degradation Kinetics

The environmental fate of cypermethrin is influenced by the stereochemistry of its isomers. Degradation rates in soil and water can vary significantly between different isomers, impacting their persistence and potential for environmental contamination.

Cypermethrin is generally not persistent in the environment, as it is degraded by microorganisms and sunlight. environment-agency.gov.uk The half-life of cypermethrin in water has been reported to be between a few days to a couple of weeks, while in sediment, it can range from 12 to 67 days. environment-agency.gov.ukinchem.org

Studies have demonstrated that trans-isomers of cypermethrin tend to degrade more rapidly in soil than cis-isomers. researchgate.net This is attributed to the fact that trans stereoisomers are more readily hydrolyzed by esterases produced by soil microorganisms. researchgate.net In contrast, the oxidation of cis stereoisomers is often the primary metabolic pathway, which can be a slower process. researchgate.net

The photodegradation of cypermethrin is also an important environmental process. Exposure to sunlight can lead to the isomerization of cypermethrin, potentially altering the bioavailability and toxicity of the residues. researchgate.net The half-life of cypermethrin on soil surfaces exposed to sunlight has been observed to be between 0.6 and 1.9 days. nih.gov

Table 2: Environmental Degradation Half-life of Cypermethrin

| Medium | Condition | Half-life | Reference(s) |

| Water | Natural sunlight | 2.3–3.6 days | fao.org |

| Water | - | 2 to 4 weeks | inchem.org |

| Soil | Aerobic | 12.5 to 56.4 days (cis-cypermethrin) | nih.gov |

| Soil | Aerobic | 4.1 to 17.6 days (trans-cypermethrin) | nih.gov |

| Soil Surface | Sunlight | 0.6–1.9 days | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactivity and Stability

The relationship between the chemical structure of pyrethroids and their biological activity (SAR) has been a subject of extensive research. These studies aim to identify the key molecular features that determine a compound's insecticidal potency and stability.

For pyrethroids like cypermethrin, several structural elements are crucial for high bioactivity:

The 1R configuration at the cyclopropane ring is a primary determinant of insecticidal efficacy. Isomers with this configuration are significantly more active than their 1S counterparts. eurl-pesticides.eu

The presence of an α-cyano group at the benzylic carbon of the alcohol moiety is characteristic of Type II pyrethroids and generally confers higher potency. researchgate.net

The cis/trans geometry of the substituents on the cyclopropane ring also plays a role. While cis-isomers are often more potent, the relative activity can vary depending on the target insect species. eurl-pesticides.eucentreecotox.ch The cis-isomers are generally more stable and, consequently, can exhibit higher toxicity due to a lower rate of metabolism in organisms. researchgate.net

The stability of pyrethroid isomers is also linked to their structure. The ester bond in the pyrethroid molecule is a key site for metabolic degradation by esterase enzymes in both insects and mammals. The stereochemistry around this bond can influence the rate of hydrolysis, with trans-isomers often being more susceptible to enzymatic cleavage than cis-isomers. researchgate.net This differential metabolism contributes to the observed differences in toxicity and persistence among the isomers.

Emerging Research Directions and Future Perspectives

Development of Novel Formulations for Enhanced Environmental Profile

A key area of current research is the creation of innovative theta-cypermethrin formulations designed to minimize environmental contamination while preserving pest control efficacy. The primary objectives are to improve targeting of pest species, curtail the compound's persistence and mobility in soil and water, and lessen its toxicity to non-target organisms.

Nanoencapsulation stands out as a particularly promising strategy. This technique involves enclosing this compound within nanoscale, biodegradable polymeric carriers. This allows for a controlled and targeted release of the insecticide, which can be triggered by specific environmental conditions. Such slow-release mechanisms can prevent the high initial environmental concentrations that often lead to acute toxicity in non-target species. Furthermore, nano-formulations can improve the solubility and stability of pyrethroids like this compound, potentially reducing the required application rates.

Controlled-release formulations represent another significant research avenue. These are engineered to release this compound at a steady, predetermined rate. This approach helps to maintain an effective concentration for pest management while reducing the likelihood of runoff into waterways and leaching into the soil. Materials like porous matrices and hydrogels are being actively investigated for their capacity to trap and gradually release the pesticide.

Application of Omics Technologies in Ecotoxicological Investigations

The rise of "omics" technologies has transformed ecotoxicology, offering powerful new methods for examining the effects of pesticides at the molecular level. These technologies are providing a more complete picture of the mechanisms of toxicity and the potential for ecosystems to recover from exposure.

Transcriptomics and Proteomics for Mechanistic Elucidation

Transcriptomics , which analyzes the full range of RNA transcripts in an organism, and proteomics , the study of the complete set of proteins, are instrumental in clarifying the molecular pathways affected by this compound in non-target organisms. mdpi.comresearchgate.net By exposing organisms like fish or invertebrates to the insecticide, researchers can identify changes in gene expression and protein profiles, revealing the specific biological processes that are disrupted. mdpi.comresearchgate.net

For example, research on other pyrethroids has demonstrated changes in genes and proteins linked to neurotoxicity, oxidative stress, metabolism, and immune responses. mdpi.complos.org This detailed information helps to uncover sublethal effects that might not be detected in conventional toxicity studies. A transcriptomic analysis could reveal, for instance, that even at low concentrations, this compound might interfere with endocrine functions or reproductive health.

Below is a representative table illustrating how transcriptomic and proteomic data could pinpoint the molecular impacts of this compound on a non-target organism like the freshwater shrimp Neocaridina davidi.

| Biological Process | Key Genes/Proteins Potentially Affected | Potential Observed Effect |

| Neurotransmission | Sodium channel subunits, Acetylcholinesterase | Disruption of nerve impulse transmission |

| Oxidative Stress | Superoxide (B77818) dismutase, Catalase | Increased cellular damage |

| Detoxification | Cytochrome P450 monooxygenases, Glutathione (B108866) S-transferases | Upregulation in response to chemical stress |

| Immune Response | Toll-like receptors, Antimicrobial peptides | Compromised ability to fight off pathogens |

| This table is a hypothetical representation based on general pyrethroid research and does not reflect actual experimental data for this compound. |

Metagenomics Approaches for Microbial Degradation Pathway Discovery

The breakdown of this compound in the environment is largely carried out by microorganisms. metu.edu.trnih.govMetagenomics , the analysis of genetic material taken directly from environmental samples, is a powerful tool for identifying the microbes and metabolic pathways responsible for degrading this pesticide. frontiersin.orgresearchgate.net

By sequencing the DNA from soil or water from contaminated areas, scientists can identify the microbial communities present and search for genes that code for pyrethroid-degrading enzymes. frontiersin.orgresearchgate.net This can lead to the discovery of new degradation pathways and the isolation of bacteria or fungi that are particularly effective at breaking down this compound. nih.gov This knowledge can then be applied to bioremediation efforts, using these microorganisms to clean up contaminated sites.

Predictive Modeling for Environmental Exposure and Risk Assessment Methodologies

Predictive modeling is increasingly vital for estimating the environmental fate and potential risks of pesticides like this compound. These models use the chemical's properties, along with data on environmental conditions and application methods, to forecast its concentrations in soil, water, and air. federalregister.govmdpi.com

Advanced models can simulate key environmental processes such as degradation, sorption to soil, runoff into surface water, and leaching into groundwater, providing a more thorough assessment of environmental exposure. federalregister.govepa.gov Models like the Pesticide Root Zone Model (PRZM) and the Surface Water Concentration Calculator (SWCC) can be adapted for this compound to predict exposure under various agricultural conditions. federalregister.gov

In addition, there is a move toward more sophisticated risk assessment methodologies , including probabilistic risk assessment . These models produce a range of possible outcomes rather than a single risk estimate, offering a more realistic view of the potential dangers to non-target organisms by accounting for variability in both exposure and species sensitivity. The integration of omics data into these models further refines risk assessments by providing a deeper, mechanistically-based understanding of toxicity. nih.gov

Interdisciplinary Research Integrating Chemical, Ecological, and Biological Sciences

A holistic understanding of this compound's environmental interactions requires a multidisciplinary approach that combines chemistry, ecology, and biology. uga.eduresearchgate.netnih.gov

Chemical sciences contribute by creating more sensitive methods for detecting this compound and its byproducts in the environment and by designing safer, novel formulations. uni-heidelberg.de

Ecological sciences are crucial for understanding how the effects on individual organisms can scale up to affect populations, communities, and entire ecosystems, including indirect impacts on predator-prey dynamics and ecosystem functions.

Biological sciences , including toxicology and molecular biology, provide the tools to understand the fundamental mechanisms of action and how organisms might adapt to or detoxify the compound. uga.edu

Collaborative research that brings together experts from these fields is essential for developing effective management strategies and regulatory policies for this compound. uga.eduuni-heidelberg.de Such integrated projects ensure that the development of new pesticide technologies is balanced with a thorough consideration of their environmental consequences.

Q & A

Q. How can multi-omics approaches enhance understanding of this compound’s sublethal effects?